molecular formula C18H17F3N2O2S B15038795 2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B15038795
M. Wt: 382.4 g/mol
InChI Key: YMOPWOFBUPOLAM-LSHDLFTRSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl, trifluoromethylphenyl, and acetohydrazide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-METHOXYPHENYLMETHYL SULFANYL COMPOUND: This involves the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide.

    Formation of ACETOHYDRAZIDE INTERMEDIATE: The 4-methoxybenzyl sulfide is then reacted with hydrazine hydrate to form the corresponding acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide intermediate with 3-(trifluoromethyl)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of methoxy groups with other functional groups.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H17F3N2O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H17F3N2O2S/c1-25-16-7-5-13(6-8-16)11-26-12-17(24)23-22-10-14-3-2-4-15(9-14)18(19,20)21/h2-10H,11-12H2,1H3,(H,23,24)/b22-10+

InChI Key

YMOPWOFBUPOLAM-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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